1-((5-Azidopentyl)oxy)-4-iodobenzene
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Overview
Description
1-((5-Azidopentyl)oxy)-4-iodobenzene is an organic compound that features both azide and iodine functional groups The presence of these groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry and other bioorthogonal reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of a benzene derivative, followed by the introduction of the azide group through nucleophilic substitution. For instance, 4-iodophenol can be reacted with 5-bromo-1-pentanol to form 1-(5-bromopentyl)oxy-4-iodobenzene. This intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azide group, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides and iodine compounds.
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azide group.
Palladium Catalysts: Commonly used in coupling reactions.
Copper Catalysts: Utilized in click chemistry for azide-alkyne cycloaddition.
Major Products Formed
Triazoles: Formed through click chemistry.
Coupled Products: Formed through various coupling reactions, depending on the reactants used.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-4-iodobenzene primarily involves its functional groups:
Azide Group: Participates in click chemistry, forming stable triazole rings.
Iodine Atom: Acts as a leaving group in substitution reactions and can be involved in redox reactions
Comparison with Similar Compounds
Similar Compounds
- 1,5-bis((5-azidopentyl)oxy)pentane
- 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane
- 11-Azido-3,6,9-trioxaundecan-1-amine
Uniqueness
1-((5-Azidopentyl)oxy)-4-iodobenzene is unique due to the combination of azide and iodine functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(5-azidopentoxy)-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLUGZBQJRNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN=[N+]=[N-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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